molecular formula C18H20N4O2 B2547286 2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide CAS No. 1798041-93-6

2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide

Cat. No.: B2547286
CAS No.: 1798041-93-6
M. Wt: 324.384
InChI Key: FBOTUWLCGPPMQY-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives, which share a structural resemblance to the compound , synthesizing coordination complexes with Co(II) and Cu(II). These complexes were analyzed for their antioxidant activity, revealing significant potential. The research underscores the impact of hydrogen bonding on self-assembly processes in these compounds, highlighting their structural complexity and potential in designing molecules with desirable antioxidant properties (Chkirate et al., 2019).

Molecular Docking and Anti-inflammatory Applications

Another study by Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative, closely related to the target compound, demonstrating anti-inflammatory properties through in silico modeling. This study provides insights into the molecular interactions and optimization of such compounds for potential therapeutic applications, particularly in inflammation-related conditions (Al-Ostoot et al., 2020).

Synthesis and Structural Analysis

Research by Skladchikov et al. (2013) involved the synthesis of N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a compound with structural elements similar to the target compound. This study explored the Heck cyclization process, providing valuable information on the synthetic routes and structural characterization of such complex molecules (Skladchikov et al., 2013).

Novel 2-Pyrone Derivatives and Computational Studies

Sebhaoui et al. (2020) reported the synthesis of novel 2-pyrone derivatives, including compounds structurally akin to the target molecule. This research highlighted the significance of crystal structures and Hirshfeld surface analysis in understanding the molecular interactions and stability of such compounds, with potential implications in material science and pharmacology (Sebhaoui et al., 2020).

Properties

IUPAC Name

2-indol-1-yl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c23-18(13-21-8-5-14-3-1-2-4-17(14)21)20-15-11-19-22(12-15)16-6-9-24-10-7-16/h1-5,8,11-12,16H,6-7,9-10,13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOTUWLCGPPMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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